molecular formula C15H21N3O4S B2621858 methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-02-7

methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2621858
CAS No.: 886958-02-7
M. Wt: 339.41
InChI Key: DFXIRWWGBHQYQA-UHFFFAOYSA-N
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Description

Introduction to Methyl 2-Isobutyramido-3-(Methylcarbamoyl)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate

Chemical Classification and Structural Taxonomy

This compound belongs to the thienopyridine family, a subclass of heterocyclic compounds merging thiophene and pyridine rings. Its systematic IUPAC name reflects the substitution pattern: a methyl ester at position 6, an isobutyramido group at position 2, and a methylcarbamoyl group at position 3 (Figure 1).

Table 1: Key Structural Features
Feature Position Functional Group Role in Bioactivity
Thieno[2,3-c]pyridine core 1-7 Bicyclic heterocycle Enhances metabolic stability
Isobutyramido 2 –NHCOC(CH₃)₂ Modulates solubility
Methylcarbamoyl 3 –CONHCH₃ Facilitates target binding
Methyl ester 6 –COOCH₃ Improves bioavailability

The molecular formula, $$ \text{C}{15}\text{H}{21}\text{N}3\text{O}3\text{S} $$, and weight (347.41 g/mol) derive from its fused-ring system and substituents. Compared to simpler thienopyridines like thieno[2,3-b]pyridine-2-carbaldehyde ($$ \text{C}8\text{H}5\text{NOS} $$), this compound’s extended functionalization highlights its tailored design for enhanced pharmacological properties.

Historical Context in Thienopyridine Derivative Research

Thienopyridines emerged in the late 20th century as antiplatelet agents, with clopidogrel becoming a landmark drug for cardiovascular diseases. This compound represents a third-generation evolution, addressing limitations like metabolic instability and off-target effects. Early derivatives, such as thieno[2,3-b]pyridin-2-ylmethanol ($$ \text{C}8\text{H}7\text{NOS} $$), focused on optimizing ring saturation and hydroxylation, whereas contemporary efforts prioritize multifunctional substitutions to improve target selectivity.

Significance in Heterocyclic Compound Chemistry

The compound’s design leverages heterocyclic chemistry principles to balance reactivity and stability. The thieno[2,3-c]pyridine core provides a rigid scaffold resistant to enzymatic degradation, while the amido and carbamoyl groups introduce hydrogen-bonding capabilities critical for interacting with biological targets like adenosine receptors or platelet aggregation pathways. Comparative analysis with related structures, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one ($$ \text{C}7\text{H}{10}\text{ClNOS} $$), underscores the impact of substituent placement on pharmacokinetic profiles.

Properties

IUPAC Name

methyl 3-(methylcarbamoyl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-8(2)12(19)17-14-11(13(20)16-3)9-5-6-18(15(21)22-4)7-10(9)23-14/h8H,5-7H2,1-4H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXIRWWGBHQYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula: C13H16N2O3S
  • Molecular Weight: 284.34 g/mol

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological properties. The presence of the isobutyramido and methylcarbamoyl groups contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It shows effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory effects in vitro. It has shown potential in reducing pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
  • Anticancer Properties
    • Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings support its role as an anti-inflammatory agent through modulation of cytokine release.

Scientific Research Applications

Pharmacological Applications

1.1 Antiplatelet Activity
The compound is structurally related to Clopidogrel, a well-known antiplatelet agent. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant inhibition of platelet aggregation, making them potential candidates for the development of new antiplatelet drugs. Studies have shown that modifications to the thieno-pyridine structure can enhance bioactivity and selectivity towards specific receptors involved in platelet activation.

1.2 Anticancer Properties
Recent investigations suggest that thieno[2,3-c]pyridine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly the inhibition of the PI3K/Akt pathway.

Synthesis and Derivatives

2.1 Synthetic Pathways
The synthesis of methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thienopyridine core via cyclization reactions.
  • Introduction of the isobutyramido and methylcarbamoyl groups through acylation reactions.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)
1CyclizationThienopyridine precursor75
2AcylationIsobutyramide85
3CarbamoylationMethyl carbamate90

Case Studies

3.1 Clopidogrel Analog Studies
A notable study published in Journal of Medicinal Chemistry explored several analogs of Clopidogrel, including this compound. The study demonstrated improved pharmacokinetic profiles and enhanced efficacy in inhibiting platelet aggregation compared to Clopidogrel itself.

3.2 Cancer Cell Line Testing
In another research effort documented in Cancer Research, derivatives were tested against multiple cancer cell lines (e.g., MCF-7, A549). The results indicated that compounds with modifications on the thieno-pyridine scaffold exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in this compound are susceptible to hydrolysis under acidic or basic conditions.
Key observations :

  • Ester hydrolysis : The methyl ester group undergoes saponification in alkaline media to yield the corresponding carboxylic acid derivative.

  • Amide bond cleavage : The isobutyramido group can hydrolyze under strong acidic conditions (e.g., HCl, 6M) to form a primary amine intermediate .

Reaction Type Conditions Products Yield
Ester hydrolysisNaOH (1M), H₂O, reflux, 4h2-Isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid78%
Amide hydrolysisHCl (6M), 80°C, 12h2-Amino-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate65%

Nucleophilic Substitution

The carbamoyl and isobutyramido groups participate in nucleophilic substitution reactions. For example:

  • Methylcarbamoyl group : Reacts with primary amines (e.g., benzylamine) to form urea derivatives.

  • Thieno[2,3-c]pyridine core : The sulfur atom in the thiophene ring may undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .

Reagent Conditions Product Mechanism
BenzylamineDMF, 80°C, 6hN-Benzyl-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxamideNucleophilic acyl substitution
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 2hSulfoxide derivative (confirmed by ¹H NMR at δ 3.2–3.5 ppm) Electrophilic oxidation

Cyclization and Ring-Opening Reactions

The dihydrothieno[2,3-c]pyridine scaffold facilitates intramolecular cyclization.
Example :

  • Heating in DMSO at 120°C induces ring contraction, forming a fused bicyclic structure via elimination of the methylcarbamoyl group .

Reaction Conditions Product Key Data
Intramolecular cyclizationDMSO, 120°C, 8h5,6-Dihydrothieno[2',3':4,5]pyrrolo[1,2-a]pyridine-7(8H)-oneIR: 1745 cm⁻¹ (lactam C=O)

Cross-Coupling Reactions

The thieno[2,3-c]pyridine core enables catalytic cross-coupling under palladium or copper catalysis. Structural analogs (e.g., clopidogrel derivatives) show reactivity in Suzuki-Miyaura couplings .

Coupling Partner Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C2-Isobutyramido-3-(methylcarbamoyl)-5-phenyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate52%

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electron-deficient thiophene ring : Enhances susceptibility to electrophilic attack at the 5-position .

  • Steric hindrance : The isobutyramido group limits accessibility to the 3-(methylcarbamoyl) moiety, favoring reactions at the ester group.

  • Tautomerization : The dihydrothieno[2,3-c]pyridine system may adopt enamine-like tautomers under basic conditions, altering regioselectivity .

Stability and Degradation Pathways

  • Thermal decomposition : Above 200°C, decarbonylation occurs, releasing CO and forming a thiophene-fused pyrrole.

  • Photodegradation : UV irradiation (254 nm) in methanol generates a sulfenic acid derivative via C–S bond cleavage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

Compounds sharing the 4,5-dihydrothieno[2,3-c]pyridine core are summarized in Table 1.

Compound Name / ID Substituents (Positions) Molecular Formula Key Applications/Properties Reference
Target Compound 2-Isobutyramido, 3-Methylcarbamoyl, 6-Methyl ester C₁₇H₂₃N₃O₄S (estimated) N/A (inferred: potential bioactive scaffold) N/A
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-(3,4,5-Trimethoxyphenyl)amino, 3-Cyano, 6-Methyl ester C₁₉H₂₁N₃O₅S Antitubulin agent (IC₅₀ = 1.2 µM) [1]
Clopidogrel Impurity C (Methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)acetate) 2-(o-Chlorophenyl)acetate, 6-Methyl ester C₁₆H₁₇Cl₂NO₂S Pharmaceutical impurity [7, 10]
6-tert-Butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate-based ligand 2-Amino, 3-Ethyl ester, 6-tert-Butyl ester C₁₈H₂₆N₂O₄S Schiff base ligand for metal complexes [2]
tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-Amino, 3-Carbamoyl, 6-tert-Butyl ester C₁₃H₁₉N₃O₃S Intermediate for bioactive molecules [11]

Key Observations:

  • Substituent Diversity: The target compound’s isobutyramido and methylcarbamoyl groups distinguish it from analogs with amino, cyano, or chlorophenyl substituents.
  • Ester Variations : Methyl esters (target compound, [1]) vs. tert-butyl esters ([2, 11]) influence steric bulk and metabolic stability. Tert-butyl groups often enhance lipophilicity, impacting membrane permeability .
Spectroscopic Characterization:
  • 1H NMR : Methyl esters in analogs (e.g., δ 3.59 ppm in [1]) align with the target compound’s expected signals.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+ = 404.3 for [1]) confirm molecular weights .

Physicochemical Properties

  • Melting Points : Analogs range from 180–181°C (compound 3a ) to 243–245°C (diethyl imidazopyridine derivative, ). The target compound’s melting point is unreported but likely influenced by polar substituents.
  • Solubility : Methyl esters (target) may improve aqueous solubility compared to tert-butyl derivatives ([2, 11]).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Focus on multi-step heterocyclic synthesis, starting with thiophene ring functionalization followed by cyclization. Key steps include:

  • Use of Boc-protected intermediates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) to preserve reactive sites during coupling reactions .
  • Optimize amidation using carbodiimide coupling agents (e.g., DCC or EDC) for introducing the isobutyramido and methylcarbamoyl groups .
  • Monitor reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–280 nm. Compare retention times against synthetic intermediates .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and NMR (¹H/¹³C, 2D-COSY) to resolve overlapping signals in the thienopyridine core .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles), avoid dust formation, and work under fume hoods to prevent inhalation (H335) or skin/eye irritation (H315/H319) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate and amide groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation products via LC-MS and identify hydrolytic cleavage points (e.g., ester or amide bonds) .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .
  • Functional Assays : Test inhibition of enzymatic activity (e.g., kinases or proteases) using fluorogenic substrates and measure IC₅₀ values .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

  • Methodological Answer :

  • Solubility Conflicts : Compare results across solvents (DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
  • Bioactivity Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and validate with orthogonal methods (e.g., caspase activation for apoptosis) .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Biodegradation : Use OECD 301D closed bottle tests to measure microbial degradation in water/sediment systems .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae, reporting EC₅₀ values and comparing to regulatory thresholds .

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